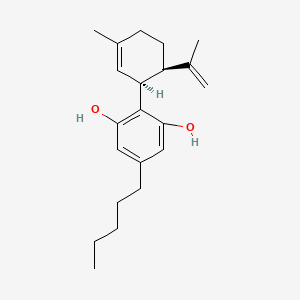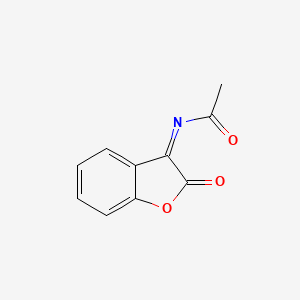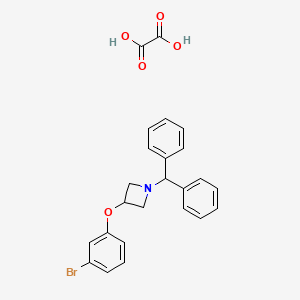
3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group, a diphenylmethyl group, and an azetidine ring, making it a unique structure for study and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate typically involves multiple steps, starting with the preparation of the bromophenoxy and diphenylmethyl intermediates. These intermediates are then reacted under controlled conditions to form the azetidine ring. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form simpler amine derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the azetidine ring may influence the compound’s binding affinity and specificity. The diphenylmethyl group can enhance the compound’s stability and solubility, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(3-Bromophenoxy)-1-(diphenylmethyl)-azetidine oxalate is unique due to its combination of a bromophenoxy group, a diphenylmethyl group, and an azetidine ring. This unique structure provides distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and application.
Eigenschaften
Molekularformel |
C24H22BrNO5 |
|---|---|
Molekulargewicht |
484.3 g/mol |
IUPAC-Name |
1-benzhydryl-3-(3-bromophenoxy)azetidine;oxalic acid |
InChI |
InChI=1S/C22H20BrNO.C2H2O4/c23-19-12-7-13-20(14-19)25-21-15-24(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18;3-1(4)2(5)6/h1-14,21-22H,15-16H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
GWQDGMCKBODIMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)Br.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
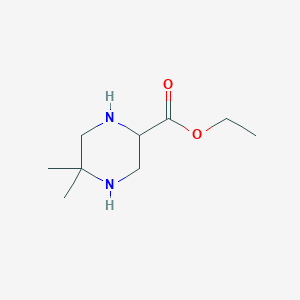
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
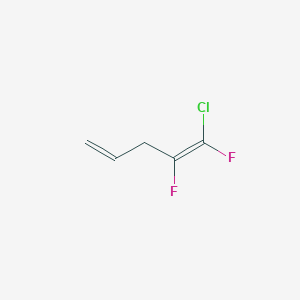

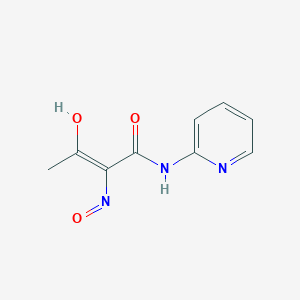
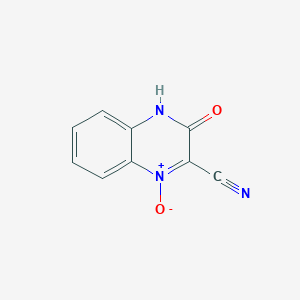
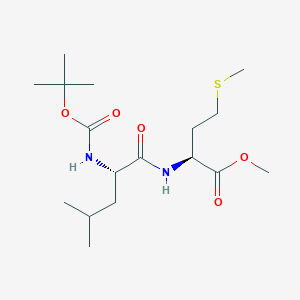
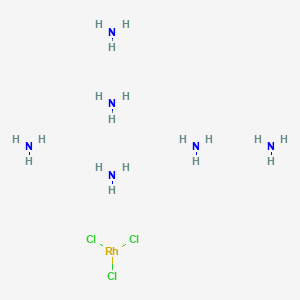

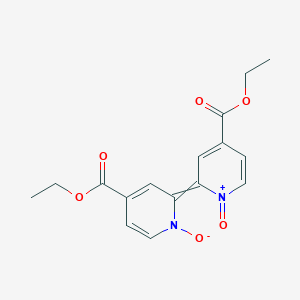
![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
